MK2-IN-7

Description

Properties

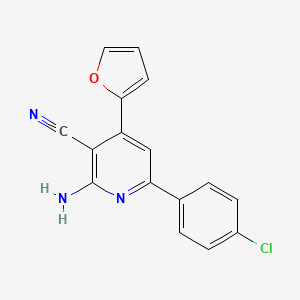

Molecular Formula |

C16H10ClN3O |

|---|---|

Molecular Weight |

295.72 g/mol |

IUPAC Name |

2-amino-6-(4-chlorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C16H10ClN3O/c17-11-5-3-10(4-6-11)14-8-12(15-2-1-7-21-15)13(9-18)16(19)20-14/h1-8H,(H2,19,20) |

InChI Key |

LCAAKPMYGBRCEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Core Function and Mechanism of Action of MK2 Inhibitors

An In-depth Technical Guide on the Core Function of MK2 Inhibitors, with a focus on MK2-IN-7 and Representative Analogs

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors. While specific public data on this compound is limited, this document leverages available information on well-characterized MK2 inhibitors to provide a thorough understanding for researchers, scientists, and drug development professionals.

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling pathway.[1][2] This pathway is a key regulator of cellular responses to stress and inflammation.[1][][4] MK2 inhibitors are a class of small molecules designed to block the activity of the MK2 enzyme, thereby modulating inflammatory responses.[1]

The primary function of MK2 inhibitors is to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), and interleukin-8 (IL-8).[1][5][6] They achieve this by preventing the phosphorylation of downstream MK2 substrates. One of the most critical substrates is tristetraprolin (TTP), a protein that promotes the degradation of cytokine mRNA.[7] Phosphorylation of TTP by MK2 inactivates it, leading to increased stability and translation of pro-inflammatory cytokine mRNAs. By inhibiting MK2, these compounds prevent TTP phosphorylation, thereby allowing TTP to destabilize the mRNA of cytokines and reduce their production.[7]

Furthermore, the p38/MK2 signaling axis plays a significant role in various pathological conditions, including inflammatory diseases, cancer, and metastasis.[7] Consequently, MK2 inhibitors are being investigated for their therapeutic potential in these areas.[1][8] Targeting MK2 is considered a more selective approach compared to inhibiting the upstream p38 MAPK, as it may avoid some of the side effects associated with broader p38 inhibition.[4][6][7]

While detailed information on This compound (Compound 144) is not extensively available in the public domain, it is identified as an MK2 inhibitor with potential applications in the research of inflammatory diseases, autoimmune diseases, and cancer.[9]

The p38/MK2 Signaling Pathway

The activation of MK2 is intricately linked to the p38 MAPK cascade. Under conditions of cellular stress or inflammatory stimuli, the p38 MAPK is activated via phosphorylation. Activated p38 then phosphorylates and activates MK2.[2] A key feature of this interaction is the formation of a stable p38α–MK2 complex.[5] Some inhibitors, such as CDD-450, selectively target this complex.[5] Upon activation, the p38/MK2 complex translocates from the nucleus to the cytoplasm, where it can act on its various substrates.

Quantitative Data for Representative MK2 Inhibitors

The potency of MK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize publicly available data for several well-characterized MK2 inhibitors.

| Inhibitor | Type | Target | IC50 (nM) | Reference |

| MK2 Inhibitor III | ATP-competitive | MK2 | 8.5 | [10][11] |

| MK3 | 210 | [10] | ||

| MK5 | 81 | [10] | ||

| PF-3644022 | ATP-competitive | MK2 | 5.2 (Ki = 3 nM) | [9] |

| MK3 | 53 | [9] | ||

| PRAK | 5.0 | [9] | ||

| MK2-IN-1 | Non-ATP-competitive | MK2 | 110 | [9][12] |

| Gamcemetinib (CC-99677) | Covalent | MK2 | 156.3 | [9][12] |

| Zunsemetinib (ATI-450/CDD-450) | p38α/MK2 complex | p38α/MK2 | - | [5][9] |

| CMPD1 | Non-ATP-competitive | p38α-mediated MK2 phosphorylation | Ki = 330 | [9][12] |

| Inhibitor | Cell-based Assay | Endpoint | EC50 / IC50 (µM) | Reference |

| MK2 Inhibitor III | LPS-stimulated U937 cells | TNF-α synthesis | 4.4 | [10] |

| MK2-IN-1 | - | pHSP27 | 0.35 | [9] |

| Gamcemetinib (CC-99677) | - | pHSP27 | 0.089 | [9][12] |

| Zunsemetinib (ATI-450) | Ex vivo stimulated whole blood | TNF-α inhibition | IC80: ~1.4x C_trough at 50mg BID | [13] |

| IL-1β inhibition | IC80: ~2.2x C_trough at 50mg BID | [13] | ||

| IL-8 inhibition | IC80: ~2.3x C_trough at 50mg BID | [13] | ||

| p-HSP27 inhibition | IC80: ~2.4x C_trough at 50mg BID | [13] |

Experimental Protocols

The evaluation of MK2 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MK2.

Objective: To determine the IC50 value of an MK2 inhibitor.

Materials:

-

Recombinant active MK2 enzyme

-

Recombinant inactive substrate (e.g., HSP27 peptide)

-

Activated p38α MAPK

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, a suitable antibody to detect phosphorylated substrate)

-

Test inhibitor (e.g., this compound) at various concentrations

-

Assay buffer

Procedure:

-

Pre-incubate activated p38α with inactive MK2 to activate the MK2 enzyme.

-

In a multi-well plate, add the activated MK2 enzyme, the substrate (HSP27 peptide), and varying concentrations of the test inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 30°C).

-

Terminate the reaction.

-

Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by capturing the phosphorylated peptide on a filter and measuring radioactivity. For non-radioactive assays (e.g., ELISA-based), a phosphorylation-specific antibody is used for detection.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Cytokine Production Assay

This assay measures the effect of an MK2 inhibitor on the production of inflammatory cytokines in a cellular context.

Objective: To determine the EC50 value of an MK2 inhibitor for cytokine suppression.

Materials:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or U937 cells).[6][14]

-

An inflammatory stimulus (e.g., lipopolysaccharide, LPS).[6][14]

-

Test inhibitor at various concentrations.

-

Cell culture medium and supplements.

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

Procedure:

-

Culture the cells to an appropriate density in multi-well plates.

-

Pre-treat the cells with a dilution series of the test inhibitor for a specified duration (e.g., 1 hour).

-

Stimulate the cells with LPS to induce cytokine production.

-

Incubate the cells for a period sufficient for cytokine accumulation in the supernatant (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Plot the cytokine concentration against the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.

References

- 1. What are MAPKAPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. MK2 | Kinases | Tocris Bioscience [tocris.com]

- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Small molecule targeting of the p38/Mk2 stress signaling pathways to improve cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 13. dovepress.com [dovepress.com]

- 14. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the p38/MK2 Signaling Pathway with the Selective Inhibitor MK2-IN-7: A Technical Guide

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to environmental stress and inflammation. A key downstream effector in this cascade is the MAPK-activated protein kinase 2 (MK2), a serine/threonine kinase that plays a pivotal role in mediating inflammatory cytokine production and cell motility. Dysregulation of the p38/MK2 axis is implicated in a host of pathological conditions, including chronic inflammatory diseases and cancer. Understanding this pathway's intricate mechanisms is therefore paramount for developing novel therapeutics. This technical guide provides an in-depth overview of the p38/MK2 signaling cascade, its cellular functions, and its role in disease. We focus on the use of selective chemical probes, such as MK2-IN-7, as indispensable tools for dissecting pathway dynamics. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for in vitro and cell-based assays, quantitative data on inhibitor potency, and visualizations of the core signaling pathway and associated experimental workflows.

Introduction to the p38/MK2 Signaling Pathway

Overview of the MAPK Superfamily

The mitogen-activated protein kinase (MAPK) pathways are among the most important and highly conserved signaling cascades in eukaryotes. They convert a wide array of extracellular stimuli into specific cellular responses, including proliferation, differentiation, apoptosis, and stress adaptation.[1] The MAPK superfamily is organized into distinct modules, most notably the ERK, JNK, and p38 pathways. While the ERK pathway is primarily activated by growth factors, the JNK and p38 pathways are strongly responsive to environmental stressors and inflammatory cytokines.[2][3]

The Canonical p38/MK2 Axis: Activation and Key Components

The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and lipopolysaccharides (LPS).[1][4][5]

-

MAPKKK Activation : Upon stimulation, a MAPK kinase kinase (MAPKKK), such as TAK1 or ASK1, is activated.[4][5]

-

MKK3/6 Phosphorylation : The activated MAPKKK phosphorylates and activates the downstream MAPK kinases (MAPKKs), primarily MKK3 and MKK6.[1][2]

-

p38 MAPK Phosphorylation : MKK3 and MKK6 then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its full activation.[3][6]

-

MK2 Activation and Translocation : In resting cells, MK2 resides in the nucleus. Activated p38 MAPK translocates into the nucleus, where it binds to and phosphorylates MK2.[7][8] This phosphorylation serves two purposes: it activates MK2's kinase activity and it unmasks a nuclear export signal (NES) on MK2, causing the entire p38/MK2 complex to be exported to the cytoplasm.[7][8] This translocation is a unique feature that makes MK2 a critical gatekeeper for the cytoplasmic functions of p38.[8][9]

Downstream Substrates and Cellular Functions of MK2

Once in the cytoplasm, the activated p38/MK2 complex phosphorylates numerous substrates, mediating a range of cellular functions.[8][9]

-

Post-Transcriptional Regulation of Cytokines : MK2 is a master regulator of pro-inflammatory cytokine synthesis.[10][11] It phosphorylates and inactivates mRNA-destabilizing proteins like tristetraprolin (TTP). In its unphosphorylated state, TTP binds to AU-rich elements (AREs) in the 3'-untranslated region of cytokine mRNAs (e.g., TNF-α, IL-6), targeting them for degradation. MK2-mediated phosphorylation of TTP prevents this, leading to the stabilization and enhanced translation of these key inflammatory mRNAs.[12]

-

Actin Remodeling and Cell Migration : MK2 phosphorylates Heat Shock Protein 27 (HSP27).[1][13] Unphosphorylated HSP27 acts as an actin-capping protein, inhibiting actin polymerization. Phosphorylation by MK2 blocks this capping activity, promoting actin filament assembly and thereby regulating cell migration and cytoskeletal structure.[13] This function is particularly relevant in cancer metastasis.[3]

-

Cell Cycle Control : The p38/MK2 pathway also plays a role in activating cell cycle checkpoints, particularly in response to DNA damage, which can contribute to resistance to chemotherapy.[3][14]

Role in Disease: Inflammation and Oncology

Given its central role in regulating inflammation, the p38/MK2 pathway is a key driver in autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.[8][10] The pathway's involvement in controlling cytokine production, cell survival, and migration also makes it a significant factor in cancer.[9] While p38 itself has proven to be a challenging drug target due to toxicity issues, targeting its downstream substrate MK2 offers a potentially more selective and safer therapeutic strategy.[8][10]

This compound: A Chemical Probe for the MK2 Pathway

This compound is an aminocyanopyridine-based inhibitor of MAPK-activated protein kinase-2 (MK2).[9] As a selective chemical probe, it allows researchers to specifically interrogate the functions of MK2 without the broad-spectrum effects that can arise from inhibiting the upstream p38 kinase. The development of potent and selective MK2 inhibitors has been challenging due to the high intracellular concentration of ATP and the structural similarity of kinase ATP-binding sites.[3][4] Non-ATP-competitive inhibitors have emerged as a promising strategy to overcome these hurdles.[4]

Quantitative Inhibitor Profile

The table below summarizes key quantitative data for a representative, potent, and cell-permeable pyrrolopyridine MK2 inhibitor, MK2 Inhibitor III , which is structurally related to the broader class of pyridine-based inhibitors. This data illustrates the typical potency observed for this class of compounds in both biochemical and cellular contexts.

| Parameter | Description | Value | Reference |

| Biochemical IC₅₀ (MK2) | Concentration causing 50% inhibition of recombinant MK2 kinase activity in a cell-free assay. | 8.5 nM | |

| Biochemical IC₅₀ (MK3) | Concentration causing 50% inhibition of the closely related MK3 kinase. | 210 nM | |

| Biochemical IC₅₀ (MK5) | Concentration causing 50% inhibition of the related MK5 kinase. | 81 nM | |

| Cellular EC₅₀ (TNF-α) | Effective concentration causing 50% inhibition of LPS-induced TNF-α synthesis in human U937 monocyte-like cells. | 4.4 µM |

Note: The significant difference between the biochemical IC₅₀ and the cellular EC₅₀ highlights the concept of biochemical efficiency (BE) and the challenges of translating enzyme inhibition into cellular effects, often due to factors like cell permeability and high intracellular ATP competition.[3]

Experimental Protocols for Studying the p38/MK2 Pathway

The following protocols provide a framework for investigating the p38/MK2 pathway using a selective inhibitor like this compound.

In Vitro MK2 Kinase Assay (ADP-Glo™ Format)

This biochemical assay quantifies the enzymatic activity of MK2 and the potency of inhibitors by measuring ADP production.

Materials:

-

Recombinant active MK2 enzyme

-

MK2-specific substrate (e.g., HSP27 peptide)

-

ATP solution

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

384-well low-volume plates

Methodology:

-

Compound Preparation : Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Buffer.

-

Reaction Setup : In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle.

-

Enzyme Addition : Add 2 µL of MK2 enzyme diluted in Kinase Buffer to each well.

-

Initiate Reaction : Add 2 µL of a substrate/ATP mixture (e.g., final concentrations of 0.2 µg/µL HSP27 peptide and 25 µM ATP).

-

Incubation : Incubate the plate at room temperature for 60 minutes.

-

ADP Detection (Part 1) : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection (Part 2) : Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition : Read the luminescence on a plate reader. The signal is directly proportional to MK2 activity.

-

Analysis : Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of p38/MK2 Pathway Activation

This method detects changes in the phosphorylation status of key pathway proteins in response to stimuli and inhibitors.

Materials:

-

Cell line (e.g., THP-1, RAW 264.7, or PBMCs)

-

Cell culture medium and supplements

-

Stimulant (e.g., Lipopolysaccharide (LPS) at 1 µg/mL)

-

This compound

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38, anti-phospho-MK2 (Thr334), anti-phospho-HSP27 (Ser82), and antibodies for the corresponding total proteins.

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Treatment : Plate cells and allow them to adhere or recover. Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulation : Add LPS or another stimulus to the media and incubate for a specified time (e.g., 30-60 minutes) to activate the pathway.

-

Cell Lysis : Aspirate the media, wash cells with ice-cold PBS, and add ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification : Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection : Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis : Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA directly measures the binding of an inhibitor to its target protein (MK2) in intact cells by assessing changes in the protein's thermal stability.

Materials:

-

Intact cells cultured in suspension or adherent plates

-

This compound or vehicle (DMSO)

-

PBS

-

Lysis Buffer with protease/phosphatase inhibitors

-

PCR tubes or a 96-well PCR plate

-

Thermal cycler

-

Western blot or ELISA materials for protein detection

Methodology:

-

Compound Treatment : Treat intact cells with a high concentration of this compound or vehicle for 1 hour at 37°C to allow for cell entry and target binding.

-

Heating : Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.

-

Cell Lysis : Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

-

Separation of Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

-

Analysis of Soluble Fraction : Carefully collect the supernatant (soluble fraction) from each sample.

-

Detection : Analyze the amount of soluble MK2 remaining in each supernatant using Western blot or another quantitative protein detection method.

-

Data Interpretation : Plot the percentage of soluble MK2 against temperature for both the vehicle- and inhibitor-treated samples. A successful binding event will stabilize the MK2 protein, resulting in a rightward shift of its melting curve (i.e., more protein remains soluble at higher temperatures) compared to the vehicle control.

TNF-α Release Assay for Cellular Activity

This assay measures the functional consequence of MK2 inhibition by quantifying the reduction in inflammatory cytokine secretion from immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Human TNF-α ELISA Kit

-

96-well cell culture plates

Methodology:

-

Cell Plating : Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).

-

Inhibitor Pre-treatment : Add serial dilutions of this compound or vehicle (DMSO) to the wells and pre-incubate for 1-2 hours at 37°C.

-

Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated controls.

-

Incubation : Incubate the plate for 4-18 hours at 37°C to allow for TNF-α production and secretion.

-

Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

ELISA : Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Analysis : Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated vehicle control. Determine the EC₅₀ value from the resulting dose-response curve.

Visualizing the Pathway and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows, adhering to the specified design constraints.

Caption: The canonical p38/MK2 signaling cascade from stimuli to cellular response.

Caption: Experimental workflow for Western Blot analysis of pathway activation.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The p38/MK2 signaling pathway is a fundamental axis that translates stress and inflammatory signals into potent cellular responses. Its deep involvement in chronic inflammation and cancer progression has established it as a high-priority target for therapeutic intervention. While direct inhibition of p38 MAPK has been hindered by toxicity, targeting the downstream kinase MK2 provides a more refined approach with the potential for an improved safety profile. Chemical probes like this compound are vital for the continued elucidation of this pathway, enabling researchers to precisely dissect the role of MK2 in various physiological and pathological contexts. The combination of robust biochemical, cell-based, and target engagement assays, as detailed in this guide, provides a comprehensive toolkit for validating new inhibitors and advancing our understanding of p38/MK2-driven diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MK2 inhibitor protects murine microglial cells from neuroinflammation | BioWorld [bioworld.com]

- 11. mhh.de [mhh.de]

- 12. Facebook [cancer.gov]

- 13. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) Inhibition in Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the role of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors in cytokine production. Despite extensive searches, specific quantitative data and detailed experimental protocols for the compound "MK2-IN-7" are not publicly available. Therefore, this document utilizes data from other well-characterized, publicly documented MK2 inhibitors, such as Zunsemetinib (ATI-450) and CC-99677, as representative examples to illustrate the therapeutic potential and mechanism of action of this class of inhibitors.

Executive Summary

Chronic inflammation, driven by the overproduction of pro-inflammatory cytokines, is a hallmark of numerous autoimmune diseases and cancer. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, and its downstream substrate, MK2, has emerged as a promising therapeutic target. Inhibition of MK2 offers a more selective approach to modulating inflammatory cytokine production compared to broader p38 MAPK inhibition, potentially avoiding some of the toxicities associated with the latter. This guide provides an in-depth overview of the role of MK2 in cytokine production, supported by quantitative data from representative MK2 inhibitors, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.

The p38/MK2 Signaling Pathway and Its Role in Cytokine Regulation

The p38 MAPK pathway is activated by cellular stressors and inflammatory stimuli, leading to the phosphorylation and activation of a cascade of downstream effectors.[1] One of the most critical of these is MK2. Upon activation by p38 MAPK, MK2 translocates from the nucleus to the cytoplasm, where it plays a pivotal role in the post-transcriptional regulation of pro-inflammatory cytokine expression.[1] MK2 achieves this primarily by stabilizing the messenger RNA (mRNA) of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which contain adenylate-uridylate-rich elements (AREs) in their 3'-untranslated regions. By phosphorylating ARE-binding proteins like tristetraprolin (TTP), MK2 prevents the degradation of these cytokine mRNAs, leading to their enhanced translation and secretion.[2]

References

Preliminary Studies on MK2-IN-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream substrate of p38 MAPK, plays a pivotal role in the inflammatory response. Its involvement in the biosynthesis of pro-inflammatory cytokines such as TNF-α makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. MK2-IN-7, also identified as Compound 144, is a potent and selective inhibitor belonging to the aminocyanopyridine class of compounds. This document provides a technical summary of the preliminary studies on this compound, focusing on its inhibitory activity, the relevant signaling pathway, and the experimental methodologies employed in its initial characterization.

Quantitative Data

The inhibitory potency of the aminocyanopyridine class of MK2 inhibitors was determined through in vitro biochemical assays. The data for a representative compound from this series, which is structurally analogous to this compound, is summarized below.

| Compound ID | Target | Assay Type | IC50 (nM) |

| 7p (Aminocyanopyridine analog) | MK2 | Biochemical Enzyme Inhibition | 130[1] |

Signaling Pathway

MK2 is a critical component of the p38 MAPK signaling cascade, which is activated by cellular stressors and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates MK2, leading to the phosphorylation of downstream substrates that regulate the stability and translation of mRNAs encoding for pro-inflammatory cytokines like TNF-α. Inhibition of MK2 by compounds such as this compound blocks this cascade, thereby reducing the production of these inflammatory mediators.

Experimental Protocols

The preliminary evaluation of aminocyanopyridine inhibitors, including compounds structurally related to this compound, involved a biochemical enzyme assay and a cell-based assay to confirm cellular activity.

MK2 Biochemical Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against the MK2 enzyme.

Methodology:

-

Enzyme and Substrate: Recombinant human MK2 enzyme and a specific peptide substrate are used.

-

Assay Principle: The assay measures the phosphorylation of the substrate by MK2. This is typically a kinase assay that quantifies the transfer of a phosphate group from ATP to the substrate.

-

Procedure:

-

The test compound (e.g., this compound) at various concentrations is pre-incubated with the MK2 enzyme in a suitable assay buffer.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based technologies.

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

-

U937 Cell-Based TNF-α Suppression Assay

Objective: To assess the ability of the test compounds to inhibit the production of TNF-α in a human monocytic cell line.

Methodology:

-

Cell Line: U937 human monocytic cells are used as they are known to produce TNF-α upon stimulation.

-

Stimulant: Lipopolysaccharide (LPS) is commonly used to induce the production of TNF-α.

-

Procedure:

-

U937 cells are cultured under standard conditions.

-

Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration.

-

The cells are then stimulated with LPS to induce TNF-α production.

-

After an incubation period, the cell supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

The dose-dependent inhibition of TNF-α production by the test compound is determined, and the IC50 value for cellular activity is calculated.

-

Conclusion

The preliminary studies on the aminocyanopyridine class of compounds, including this compound, have identified them as potent inhibitors of the MK2 enzyme. The in vitro biochemical data, supported by cell-based assays demonstrating the suppression of TNF-α, underscores the potential of this chemical series for the development of novel anti-inflammatory therapeutics. Further investigation into the selectivity, pharmacokinetic, and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

MK2-IN-7: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MK2-IN-7, a potent and selective inhibitor of the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). MK2 is a critical downstream effector in the p38 MAPK signaling pathway, a key cascade in the inflammatory response. By inhibiting MK2, this compound offers a targeted approach to modulate the production of pro-inflammatory cytokines, making it a valuable tool for basic research in inflammation and a potential starting point for the development of novel anti-inflammatory therapeutics. This document details the mechanism of action of this compound, presents its inhibitory activity in biochemical and cellular assays, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of MK2 in Inflammation

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The p38 MAPK signaling pathway plays a central role in orchestrating the inflammatory response, primarily through the regulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[1][2].

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that acts as a direct downstream substrate of p38 MAPK. Upon activation by p38 MAPK, MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates various substrates involved in mRNA stability and translation of inflammatory cytokines. A key function of MK2 is the post-transcriptional regulation of cytokines by phosphorylating and inactivating mRNA-destabilizing proteins like tristetraprolin (TTP). This leads to the stabilization of cytokine mRNAs and their subsequent translation, amplifying the inflammatory signal.

Targeting p38 MAPK has been a long-standing goal for anti-inflammatory drug development. However, the clinical translation of p38 inhibitors has been hampered by toxicity and a lack of sustained efficacy, potentially due to the diverse roles of p38 in cellular processes beyond inflammation[3]. Consequently, inhibiting MK2, a more specific downstream node in the inflammatory cascade, has emerged as a promising alternative therapeutic strategy with the potential for improved safety and efficacy[2][3].

This compound: A Selective MK2 Inhibitor

This compound, also referred to as MK2 Inhibitor IV or MK 25, is a potent and highly selective, non-ATP competitive inhibitor of MK2[4][5]. Its non-ATP competitive binding mode is a significant advantage, as it can lead to greater selectivity over other kinases that share a conserved ATP-binding pocket[6][7][8][9].

Chemical Properties:

| Property | Value |

| IUPAC Name | 5-(4-chlorophenyl)-N-[4-(1-piperazinyl)phenyl]-N-(2-pyridinylmethyl)-2-furancarboxamide, monohydrochloride[4][5] |

| CAS Number | 1314118-94-9[4][5] |

| Molecular Formula | C₂₇H₂₅ClN₄O₂ · HCl[4][5] |

| Molecular Weight | 509.4 g/mol [4][5] |

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various assays. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific biological target or process by 50%.

Table 1: Biochemical Inhibitory Activity

| Target | Assay Type | IC50 (µM) | Reference |

| MK2 | In vitro kinase assay | 0.11 | [4][5] |

Table 2: Cellular Inhibitory Activity

| Cell Line | Assay | Measured Endpoint | IC50 (µM) | Reference |

| THP-1 (human monocytic leukemia) | LPS-stimulated cytokine secretion | TNF-α secretion | 4.4 | [4][5] |

| THP-1 (human monocytic leukemia) | LPS-stimulated cytokine secretion | IL-6 secretion | 5.2 | [4][5] |

| SW1353 (human chondrosarcoma) | IL-1β-stimulated MMP secretion | MMP13 secretion | 5.7 | [4][5] |

| Human primary chondrocytes | IL-1β-stimulated MMP secretion | MMP13 secretion | 2.2 | [4][5] |

Signaling Pathways and Experimental Workflows

The p38/MK2 Signaling Pathway in Inflammation

The following diagram illustrates the central role of the p38/MK2 signaling axis in the production of pro-inflammatory cytokines. External stimuli, such as lipopolysaccharide (LPS), activate upstream kinases that phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates and activates MK2, leading to the stabilization of cytokine mRNA and subsequent protein synthesis. This compound intervenes by directly inhibiting the activity of MK2.

Caption: The p38/MK2 signaling pathway leading to inflammatory cytokine production.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the general steps involved in an in vitro kinase assay to determine the biochemical potency of this compound.

References

- 1. diva-portal.org [diva-portal.org]

- 2. youtube.com [youtube.com]

- 3. sceti.co.jp [sceti.co.jp]

- 4. caymanchem.com [caymanchem.com]

- 5. MK2 Inhibitor IV | CAS 1314118-94-9 | Cayman Chemical | Biomol.com [biomol.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a Potent Dihydrooxadiazole Series of Non-ATP-Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Effects of MK2-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling pathway. This pathway is a central regulator of cellular responses to stress and inflammation. Dysregulation of the p38/MK2 cascade is implicated in a variety of inflammatory diseases and cancers, making MK2 a compelling therapeutic target. MK2-IN-7 is a small molecule inhibitor of MK2, showing promise in preclinical research for its potential to modulate inflammatory responses. This technical guide provides an in-depth overview of the cellular effects of this compound, including its mechanism of action, quantitative data on its biological activities, and detailed experimental protocols.

Mechanism of Action

MK2 is directly activated by p38 MAPKα and p38 MAPKβ isoforms. Upon activation, MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates a range of substrates involved in inflammatory cytokine production and cell migration. One of the key mechanisms of MK2-mediated inflammation is the post-transcriptional regulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). MK2 phosphorylates and inactivates tristetraprolin (TTP), a protein that promotes the degradation of cytokine mRNAs. By inhibiting TTP, activated MK2 leads to the stabilization of these cytokine transcripts, resulting in increased protein production and amplification of the inflammatory response.

This compound, as an inhibitor of MK2, is designed to block the catalytic activity of the kinase. By doing so, it prevents the phosphorylation of downstream substrates like TTP, thereby promoting the degradation of pro-inflammatory cytokine mRNAs and reducing their secretion. Furthermore, MK2 is known to phosphorylate heat shock protein 27 (HSP27), a protein involved in actin cytoskeleton remodeling and cell migration. Inhibition of MK2 by this compound is therefore also expected to impact cellular motility.

Quantitative Data on Cellular Effects

The following tables summarize the quantitative effects of MK2 inhibitors on various cellular processes. While specific data for this compound is limited in publicly available literature, the provided data for other potent MK2 inhibitors serves as a valuable reference.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

| Cytokine | Cell Line/System | Stimulus | MK2 Inhibitor | IC50 / % Inhibition | Reference |

| TNF-α | Human PBMCs | LPS | CC-99677 | Concentration-dependent inhibition | [1] |

| IL-6 | Human PBMCs | LPS | CC-99677 | Concentration-dependent inhibition | [1] |

| IL-17 | Human PBMCs | LPS | CC-99677 | Concentration-dependent inhibition | [1] |

| IL-1β | Colorectal Cancer Cells | - | Unnamed MK2 Inhibitor | 80% reduction | |

| IL-6 | Colorectal Cancer Cells | - | Unnamed MK2 Inhibitor | 80% reduction | |

| TNF-α | Colorectal Cancer Cells | - | Unnamed MK2 Inhibitor | 80% reduction |

Table 2: Effects on Cell Migration and Invasion

| Assay | Cell Line | Treatment | Quantitative Effect | Reference |

| Cell Migration | Murine Embryonic Fibroblasts (MEFs) | MK2 Deficiency | Dramatically reduced | |

| Cell Migration | Smooth Muscle Cells | MK2 Deficiency | Dramatically reduced | |

| Cell Invasion | Colorectal Cancer Cells | Unnamed MK2 Inhibitor | Decreased invasion |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.

Detailed Experimental Protocols

1. Cytokine Production Inhibition Assay (ELISA)

-

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

-

Materials:

-

Cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or primary macrophages)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium and pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and an untreated control.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce cytokine production.

-

Incubate the plate for an appropriate time, which can range from 4 to 24 hours depending on the cytokine being measured.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis.

-

Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in each sample.

-

Generate a dose-response curve by plotting the cytokine concentration against the log of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production.

-

2. Cell Migration Assay (Scratch Wound Healing Assay)

-

Objective: To assess the effect of this compound on cell migration.

-

Materials:

-

Adherent cell line (e.g., fibroblasts, endothelial cells, or cancer cell lines)

-

Cell culture medium with 10% FBS

-

This compound (dissolved in DMSO)

-

Sterile 200 µL pipette tips

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

6-well or 12-well cell culture plates

-

-

Procedure:

-

Seed cells in a 6-well or 12-well plate at a high density to form a confluent monolayer.

-

Once confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the center of the cell monolayer.

-

Gently wash the wells with PBS to remove any detached cells.

-

Replace the PBS with fresh cell culture medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Capture an initial image of the scratch at time zero (T=0) using a microscope.

-

Incubate the plate at 37°C in a CO2 incubator.

-

Capture images of the same field of view at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control well is nearly closed.

-

Using image analysis software, measure the area of the scratch at each time point.

-

Calculate the percentage of wound closure for each condition using the following formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

-

Compare the rate of wound closure between the this compound treated and vehicle control groups.

-

3. Transwell Invasion Assay

-

Objective: To evaluate the effect of this compound on the invasive potential of cells.

-

Materials:

-

Invasive cell line (e.g., MDA-MB-231 breast cancer cells)

-

Transwell inserts (typically with 8 µm pores) for 24-well plates

-

Matrigel basement membrane matrix

-

Serum-free cell culture medium

-

Cell culture medium with 10% FBS (as a chemoattractant)

-

This compound (dissolved in DMSO)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

-

Microscope

-

-

Procedure:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.

-

Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed the cells into the upper chamber of the Matrigel-coated inserts.

-

Add cell culture medium containing 10% FBS to the lower chamber to act as a chemoattractant.

-

Incubate the plate for 24-48 hours to allow for cell invasion.

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Using a microscope, count the number of stained (invaded) cells in several random fields of view.

-

Calculate the average number of invaded cells per field and compare the results between the different treatment groups.

-

4. Western Blot for Phospho-HSP27

-

Objective: To determine the effect of this compound on the phosphorylation of HSP27, a direct downstream target of MK2.

-

Materials:

-

Cell line of interest

-

This compound (dissolved in DMSO)

-

Stimulus to activate the p38/MK2 pathway (e.g., anisomycin, sorbitol, or TNF-α)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-HSP27 (Ser82) and anti-total-HSP27

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blots

-

-

Procedure:

-

Culture cells to 70-80% confluency.

-

Pre-treat the cells with this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an appropriate agonist for 15-30 minutes to induce HSP27 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total HSP27.

-

Quantify the band intensities to determine the relative levels of phospho-HSP27 in each sample.

-

Conclusion

This compound is a valuable tool for investigating the cellular roles of the MK2 signaling pathway. This guide provides a foundational understanding of its mechanism of action and offers detailed protocols for assessing its effects on key cellular processes such as cytokine production, migration, and invasion. The provided quantitative data, while not specific to this compound, offers a strong indication of the expected efficacy of potent MK2 inhibitors. Researchers utilizing this compound can adapt these protocols to their specific cell systems and experimental questions to further elucidate the therapeutic potential of targeting MK2 in inflammatory diseases and cancer.

References

MK2-IN-7: A Technical Guide to its Target, Binding, and Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor MK2-IN-7, focusing on its target protein, binding site, and its role within the broader p38/MK2 signaling pathway. This document synthesizes available data to offer a comprehensive resource for professionals in drug discovery and biomedical research.

Target Protein: Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2)

The designated target of this compound is the serine/threonine kinase, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), also known as MAPKAPK2. MK2 is a crucial downstream effector of the p38 MAPK signaling cascade, a pathway central to cellular responses to stress and inflammation.

The p38 MAPK pathway is activated by a variety of extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stressors.[1] Upon activation, p38 MAPK phosphorylates and activates MK2.[1][2][3] Activated MK2, in turn, phosphorylates a range of downstream substrates involved in processes such as cytokine production, cell cycle regulation, and actin remodeling.[4]

The p38/MK2 Signaling Pathway

The p38/MK2 signaling axis plays a pivotal role in inflammatory responses. A simplified representation of this pathway is illustrated below. Environmental stressors and inflammatory cytokines trigger the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then forms a complex with and phosphorylates MK2, leading to the activation of MK2 and its subsequent downstream signaling.

This compound: An Aminocyanopyridine Inhibitor

| Compound Class | Target | Reported IC50 Range | Cellular Activity |

| Aminocyanopyridines | MK2 | As low as 130 nM[5] | Suppression of TNFα in U937 cells[5] |

Table 1: Activity of Aminocyanopyridine MK2 Inhibitors

Binding Site of this compound

While a crystal structure of MK2 in complex with this compound is not publicly available, the binding mode can be inferred from the mechanism of similar ATP-competitive inhibitors. These inhibitors typically occupy the ATP-binding pocket of the kinase.

The ATP-binding site of MK2 is located in the cleft between the N- and C-terminal lobes of the kinase domain. Key residues in this pocket are crucial for inhibitor binding. Although the precise interactions of this compound are not confirmed, it is anticipated to form hydrogen bonds and hydrophobic interactions with residues within this pocket, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates.

Experimental Protocols

In Vitro MK2 Kinase Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against MK2.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

Dilute recombinant human MK2 enzyme and a suitable substrate (e.g., HSP27tide peptide) in the reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in the reaction buffer.

-

Prepare an ATP solution in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted MK2 enzyme, substrate, and test compound (this compound) or vehicle control (DMSO).

-

Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km for MK2.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Terminate the reaction.

-

Quantify the amount of substrate phosphorylation. This can be achieved using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

TNFα Suppression Assay in U937 Cells (Representative Protocol)

This protocol outlines a method to assess the ability of this compound to inhibit the production of TNFα in a human monocytic cell line.

Methodology:

-

Cell Culture and Differentiation:

-

Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Differentiate the U937 monocytes into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 24-48 hours.

-

-

Inhibitor Treatment and Stimulation:

-

Wash the differentiated cells and replace the medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNFα production.

-

-

TNFα Measurement:

-

After a suitable incubation period (e.g., 4-6 hours), collect the cell culture supernatants.

-

Measure the concentration of TNFα in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of TNFα suppression for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value for TNFα suppression by plotting the percent suppression against the inhibitor concentration.

-

Conclusion

This compound is a member of the aminocyanopyridine class of potent MK2 inhibitors. By targeting the ATP-binding site of MK2, it effectively blocks the downstream signaling of the p38 MAPK pathway, a key mediator of inflammatory responses. This technical guide provides a foundational understanding of this compound's mechanism of action and offers representative protocols for its characterization. Further investigation, including the determination of a co-crystal structure, will provide more detailed insights into its specific binding interactions and facilitate the development of more potent and selective MK2 inhibitors for therapeutic applications in inflammatory diseases and cancer.

References

- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis of MAPK-activated protein kinase 2:p38 assembly - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MK2-IN-7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK2-IN-7 is a potent and selective inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2). MK2 is a key downstream substrate of p38 MAPK and plays a critical role in inflammatory responses and cellular stress signaling. The p38/MK2 signaling pathway is a central regulator of the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] By inhibiting MK2, this compound effectively blocks the production of these cytokines, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases and cancer.[1]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity and cytotoxicity.

Mechanism of Action

This compound targets the p38 MAPK/MK2 signaling cascade. Upon activation by cellular stressors or inflammatory stimuli, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates downstream targets, including tristetraprolin (TTP), which leads to the stabilization of mRNAs encoding for pro-inflammatory cytokines, and heat shock protein 27 (HSP27), which is involved in actin remodeling and cell migration.[3] this compound inhibits the catalytic activity of MK2, thereby preventing the phosphorylation of its substrates and suppressing the inflammatory response.

Caption: p38/MAPKAPK2 (MK2) Signaling Pathway and Point of Inhibition by this compound.

Data Presentation

Table 1: Biochemical and Cellular Activity of Representative MK2 Inhibitors

| Compound | Target | IC50 (nM) | Cell-Based Assay | Cell Line | Cellular IC50 (µM) | Reference |

| MK2-IN-1 | MK2 | 110 | TNF-α production | - | - | [4] |

| PF-3644022 | MK2 | 3 | TNF-α production | U937 | 0.16 | N/A |

| ATI-450 | MK2 | - | IL-1β production | - | 1-10 | [5] |

Note: Data for this compound is not publicly available. The table presents data from other well-characterized MK2 inhibitors to provide a reference for expected potency.

Table 2: Recommended Concentration Range for this compound in Cell Culture

| Assay Type | Recommended Concentration Range | Incubation Time |

| Inhibition of HSP27 Phosphorylation | 1 - 25 µM | 1 - 24 hours |

| Cytokine Production Inhibition (e.g., TNF-α, IL-6) | 0.1 - 20 µM | 4 - 48 hours |

| Cell Viability/Cytotoxicity | 0.1 - 100 µM | 24 - 72 hours |

Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 295.72 g/mol , dissolve 2.96 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note on DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. It is recommended to keep the final DMSO concentration in your cell culture medium at or below 0.1% if possible. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration used for the this compound treatment.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Caption: Workflow for a typical MTT-based cell viability assay.

Materials:

-

Cells of interest (e.g., THP-1, U937, or a relevant cancer cell line)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO at the highest concentration used).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 48 to 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[6][7]

Inhibition of Cytokine Production (TNF-α ELISA)

This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated monocytic cells (e.g., THP-1).

Caption: Experimental workflow for measuring cytokine inhibition.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (10 mM in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

24-well plates

-

Human TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS at a final concentration of 1 µg/mL. Include an unstimulated control.

-

Incubate the plate for 4 to 24 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

-

Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance and calculate the concentration of TNF-α in each sample.

-

Plot the TNF-α concentration against the this compound concentration to determine the inhibitory effect.

Western Blot Analysis of HSP27 Phosphorylation

This protocol is for assessing the inhibition of MK2 activity by measuring the phosphorylation of its direct substrate, HSP27.

Materials:

-

Cells of interest (e.g., HeLa, U2OS, or other responsive cell lines)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Stimulant (e.g., Anisomycin, UV radiation, or Sorbitol to activate the p38/MK2 pathway)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-HSP27 (Ser82) and anti-total HSP27

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with desired concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an appropriate stressor to activate the p38/MK2 pathway (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Strip the membrane and re-probe with an antibody against total HSP27 for a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated HSP27 to total HSP27.[8][9]

Troubleshooting

-

Compound Precipitation: If this compound precipitates upon dilution in aqueous media, prepare intermediate dilutions in a co-solvent like ethanol or use a higher final concentration of DMSO (up to 0.5% if tolerated by the cells). Ensure thorough mixing upon dilution.

-

Low Inhibitory Effect: The chosen cell line may have low expression of MK2 or a less active p38/MK2 pathway. Confirm pathway activation in your cell line using a positive control (e.g., a known p38 activator). The concentration or incubation time may need to be optimized.

-

High Cytotoxicity: If significant cell death is observed at low concentrations, reduce the incubation time or the concentration of this compound. Also, verify that the final DMSO concentration is not toxic to your cells.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the p38/MK2 signaling pathway in various cellular processes, particularly in the context of inflammation. The protocols provided here offer a framework for characterizing the effects of this compound in cell culture. It is crucial to empirically determine the optimal experimental conditions for each specific cell line and research question.

References

- 1. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7tmantibodies.com [7tmantibodies.com]

- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad.com [bio-rad.com]

Application Notes and Protocols for MK2-IN-7 (PF-3644022) in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of the potent and selective Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitor, PF-3644022, often referred to as MK2-IN-7. This document includes summaries of reported dosages in various animal models, detailed experimental protocols, and a diagram of the relevant signaling pathway.

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase downstream of p38 MAPK, playing a crucial role in inflammatory responses.[1] It regulates the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-6 at a post-transcriptional level.[2][3] Inhibition of MK2 is a promising therapeutic strategy for various inflammatory diseases and cancers.[1][4] PF-3644022 is a potent, ATP-competitive inhibitor of MK2 with demonstrated oral efficacy in multiple preclinical animal models.[2][3]

Data Presentation

The following tables summarize the quantitative data for PF-3644022 administration in various animal studies.

Table 1: In Vivo Efficacy of PF-3644022 in Rodent Models

| Animal Model | Species | Dosage | Route of Administration | Dosing Regimen | Efficacy Readout | ED50 | Reference |

| LPS-Induced Endotoxemia | Rat | 3-100 mg/kg | Oral Gavage | Single dose | Inhibition of TNF-α production | 6.9 mg/kg | [2][3] |

| LPS-Induced Endotoxemia | Mouse | Not specified | Oral Gavage | Not specified | Inhibition of TNF-α release | 7.02 mg/kg | [5] |

| Streptococcal Cell Wall-Induced Arthritis | Rat | 3-100 mg/kg | Oral Gavage | Twice a day for 12 days | Inhibition of paw swelling | 20 mg/kg | [2][3][6] |

| Chronic Cervical Spinal Cord Compression | Mouse (twy/twy) | 30 mg/kg | Not specified | Not specified | Prevention of motor function decrease | - | [7] |

| Head and Neck Squamous Cell Carcinoma (PDX model) | Mouse | 50 µM (30 µl) | Peritumoral injection | Not specified | Enhanced radiation-induced tumor volume decrease and increased survival | - | [7] |

Table 2: Pharmacokinetic Parameters of PF-3644022 in Rats

| Parameter | Value | Reference |

| MK2 Inhibition (Ki) | 3 nM | [2][3] |

| IC50 (LPS-stimulated TNF-α in U937 cells) | 160 nM | [2][3] |

| IC50 (LPS-stimulated TNF-α in human whole blood) | 1.6 µM | [2][3] |

| IC50 (LPS-stimulated IL-6 in human whole blood) | 10.3 µM | [2][3] |

Experimental Protocols

Oral Administration of PF-3644022 in a Rat Arthritis Model

This protocol is based on studies of streptococcal cell wall-induced arthritis.[2][3]

Materials:

-

PF-3644022

-

Vehicle: 0.5% Methylcellulose with 0.025% Tween 20 in water

-

Lewis rats

-

Streptococcal cell wall peptidoglycan-polysaccharide complexes

-

Oral gavage needles

-

Displacement plethysmometer

Procedure:

-

Induction of Arthritis: Induce arthritis in Lewis rats by a single intraperitoneal injection of streptococcal cell wall peptidoglycan-polysaccharide complexes.

-

Compound Preparation: Prepare a suspension of PF-3644022 in the vehicle (0.5% Methylcellulose with 0.025% Tween 20). A fresh 10 mM stock solution of PF-3644022 in 100% DMSO can be used for initial dilution.[2]

-

Dosing:

-

Efficacy Assessment:

Intraperitoneal Administration of PF-3644022 in a Mouse Endotoxemia Model

This protocol is adapted from general procedures for assessing anti-inflammatory compounds.

Materials:

-

PF-3644022

-

Vehicle: 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Compound Preparation: Prepare a suspended solution of PF-3644022. For a 2.08 mg/mL solution, add 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline and mix well.[6]

-

Dosing:

-

Administer the prepared PF-3644022 suspension or vehicle control via intraperitoneal injection.

-

The volume of injection should be adjusted based on the weight of the mouse.

-

-

Induction of Endotoxemia:

-

Challenge the mice with an intraperitoneal injection of LPS (e.g., 25 μ g/mouse ) one hour after the administration of PF-3644022.[5]

-

-

Efficacy Assessment:

Mandatory Visualization

Signaling Pathway

The p38 MAPK/MK2 signaling pathway is a key regulator of the inflammatory response. Stress stimuli or inflammatory cytokines activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MKK), specifically MKK3 or MKK6.[8][9] Activated MKK3/6 then phosphorylates and activates p38 MAPK.[8][9] Subsequently, activated p38 MAPK phosphorylates and activates MK2.[10] The activated p38/MK2 complex can then translocate to the cytoplasm to phosphorylate downstream targets, leading to the stabilization of mRNAs for pro-inflammatory cytokines like TNF-α and IL-6.[10]

Caption: The p38 MAPK/MK2 signaling cascade and the inhibitory action of PF-3644022.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of PF-3644022 in a mouse model of LPS-induced endotoxemia.

Caption: Workflow for an in vivo study of PF-3644022 in a mouse endotoxemia model.

References

- 1. MK2 is a therapeutic target for high-risk multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MK2 drives progression of pancreas and colon cancers by suppressing CD8+ T cell cytotoxic function and is a potential immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for MK2-IN-7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and application of MK2-IN-7, a potent inhibitor of MAP kinase-activated protein kinase 2 (MK2). The provided protocols and diagrams are intended to guide researchers in the effective use of this compound in in vitro studies.

Introduction